REACTION_CXSMILES
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[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([N:12]=[N+]=[N-])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([NH2:12])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
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Name
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|
Quantity
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1.15 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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93 mg
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Type
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catalyst
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Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through a pad of celite
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Type
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CUSTOM
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Details
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the solvent was removed to a colorless oil
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |